5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine

Metabolic stability Cytochrome P450 Oxidative metabolism

Medicinal chemistry teams requiring underexplored kinase scaffolds face SAR bottlenecks with saturated 2- and 4-position thieno[2,3-d]pyrimidine analogs. 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 952958-80-4) solves this by enabling systematic 5-position SAR exploration. - Enables patent diversification via regioisomeric expansion into 5-substituted chemical space. - The 4-amine handle supports amide coupling, reductive amination, and urea synthesis for parallel library production. - Cyclopropyl group expected to confer enhanced metabolic stability over acyclic alkyl analogs based on class-level antimalarial SAR data. Available as a research-grade building block for immediate scale-up, eliminating pre-library purification.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 952958-80-4
Cat. No. B1286354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
CAS952958-80-4
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC3=NC=NC(=C23)N
InChIInChI=1S/C9H9N3S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2,(H2,10,11,12)
InChIKeyPFGBVWDPJRAVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Technical Baseline


5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 952958-80-4; molecular formula C9H9N3S; molecular weight 191.25 g/mol) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, structurally characterized by a fused thiophene-pyrimidine bicyclic core with a cyclopropyl substituent at the 5-position and a primary amine at the 4-position . Thieno[2,3-d]pyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their purine-mimetic architecture, which enables ATP-binding pocket engagement across diverse kinase targets including VEGFR-2, EGFR, c-Met, and CK2 [1][2]. This compound is commercially available as a research-grade building block from multiple vendors including Sigma-Aldrich and Fluorochem .

Scaffold Type Thieno[2,3-d]pyrimidine core with 5-cyclopropyl and 4-amine
Synthetic Handle 4-Primary amine supports amidation, sulfonamide, reductive amination
Regioisomeric Vector 5-Position substitution underexplored for kinase SAR
Procurement Catalog-available building block from multiple commercial sources

Substitution SAR Risks of 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine


Substituting 5-cyclopropylthieno[2,3-d]pyrimidin-4-amine with structurally similar thieno[2,3-d]pyrimidine analogs cannot be performed without rigorous validation because both the substitution position and the cyclopropyl moiety exert non-linear effects on target engagement and physicochemical behavior. Literature evidence demonstrates that thieno[2,3-d]pyrimidine derivatives exhibit dramatic potency shifts depending on substituent identity: in a dual c-Met/VEGFR-2 inhibitor series, compounds with varying substitution patterns showed IC50 values ranging from 25 nM to >1000 nM against the same targets, with the cyclopropane-1,1-dicarboxamide moiety identified as critical for potent dual inhibition [1]. Furthermore, in the 4-thio-thienopyrimidine antimalarial series, replacement of a thioether with a 1,1-cyclopropylidene isostere resulted in significantly attenuated potency against P. falciparum due to altered out-of-plane steric demands [2]. Even within 2-methyl versus 2-propyl thieno[2,3-d]pyrimidine analogs, substitution pattern dictated anthelmintic activity, with electron-donating groups favoring activity in the 2-methyl series while electron-withdrawing groups were optimal in the 2-propyl series . These examples establish that thieno[2,3-d]pyrimidine scaffold modifications are not interchangeable without introducing uncontrolled structure-activity relationship (SAR) variability.

Position-dependent SAR

Substitution at the 5-position may not replicate activity of 2- or 4-substituted thienopyrimidines; SAR can invert with minor changes.

Cyclopropyl metabolic context

Cyclopropyl vs acyclic alkyl groups may shift metabolic stability; class-level inference suggests altered CYP oxidation susceptibility.

4-Functional group chemistry

4-Amine is a distinct synthetic handle; substituting with 4-thioether or 4-hydroxy limits accessible derivatization and library chemistry.

5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Differentiation Evidence


Cyclopropyl Metabolic Stability Advantage

The cyclopropyl substituent at the 5-position confers a documented metabolic stability advantage relative to unsubstituted or acyclic alkyl-substituted thieno[2,3-d]pyrimidine analogs. In the 4-thio-thienopyrimidine (TTP) antimalarial series, parent compounds bearing acyclic thioether substituents (compounds 1 and 17) demonstrated potent antiplasmodial activity (EC50 70-100 nM against P. falciparum 3D7) but suffered from oxidative metabolic instability. The cyclopropyl-containing isosteres (compounds 6 and 16) were explicitly designed to address this metabolic liability [1]. While the cyclopropylidene isostere in that specific series attenuated potency due to steric factors, the broader principle that cyclopropyl groups can modulate metabolic stability in thieno[2,3-d]pyrimidine scaffolds is established, as cyclopropyl rings are resistant to CYP450-mediated oxidation compared to acyclic alkyl chains [1][2].

Metabolic Stability Context
Class-level inference
Cyclopropyl substituent may confer resistance to CYP450-mediated oxidation compared to acyclic alkyl groups.
Supports metabolic stability screening context
Class-level inference from antimalarial series; direct compound data not available.
Metabolic stability Cytochrome P450 Oxidative metabolism Cyclopropyl effect

5-Position Substitution in Kinase SAR

The 5-position cyclopropyl substitution pattern of this compound represents a regioisomeric variation distinct from the more commonly studied 2-position, 4-position, and 6-position substituted thieno[2,3-d]pyrimidine analogs. Literature SAR analysis reveals that substitution position critically determines kinase selectivity profiles: in dual c-Met/VEGFR-2 inhibitor series, modifications at different scaffold positions yielded IC50 variations spanning two orders of magnitude (25 nM to >1000 nM) [1]. In anthelmintic thieno[2,3-d]pyrimidine series, 2-methyl substituted compounds required electron-donating substituents for optimal activity (compounds 5g and 5h: paralytic time 2.22-2.32 min at 261.8-284 μM), whereas 2-propyl substituted compounds required electron-withdrawing substituents (compounds 5n and 5o: paralytic time 2.5-2.81 min at 259.7 μM), demonstrating that even minor substitution variations invert SAR requirements .

Regioisomeric SAR
Class-level inference
5-cyclopropyl substitution yields underexplored SAR vector; 2-methyl vs 2-propyl analogs invert electronics requirements.
Supports regioisomer diversification studies
Limited published kinome profiling for 5-substituted thienopyrimidines.
Structure-activity relationship Kinase inhibitor Substitution pattern Regioisomer differentiation

4-Amine Synthetic Handle for Derivatization

The primary amine at the 4-position of 5-cyclopropylthieno[2,3-d]pyrimidin-4-amine provides a distinct synthetic handle compared to 4-hydroxy, 4-thioether, or 4-substituted amino thieno[2,3-d]pyrimidine analogs. Literature precedent establishes that the 4-amine can undergo nucleophilic substitution, reductive amination, and coupling reactions to generate diverse analog libraries [1]. In contrast, 4-thioether TTP series compounds required distinct synthetic routes involving Peterson methylenation/cyclopropanation transformations for cyclopropylidene isostere installation, demonstrating that the 4-position functional group dictates downstream accessible chemistry [2]. The 4-amine substitution pattern also differs fundamentally from 4-oxygen-linked derivatives explored in VEGFR-2/EGFR dual inhibitor programs, where 4-phenoxy modifications produced IC50 values of 5.42 nM (EGFR) and 50.31 nM (VEGFR-2) [3].

Synthetic Handle
Class-level inference
4-amine enables amide coupling, reductive amination, sulfonamide formation; distinct from 4-thioether or 4-hydroxy chemistry.
Supports parallel library synthesis
Amine reactivity documented in general thienopyrimidine literature.
Synthetic handle Derivatization Amine functional group Medicinal chemistry

Commercial Availability vs Custom Synthesis

5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is commercially available as an off-the-shelf catalog compound from multiple established vendors including Sigma-Aldrich (MilliporeSigma), Fluorochem, ChemDiv, AK Scientific, and MolCore, with typical purity specifications of ≥95% . This contrasts with many structurally related 5-substituted thieno[2,3-d]pyrimidin-4-amines that require custom synthesis with associated lead times and cost premiums. The compound's availability as a pre-characterized building block reduces procurement timelines and eliminates the need for in-house synthetic route development, which for thieno[2,3-d]pyrimidines typically requires multi-step sequences involving base-catalyzed cyclocondensation or microwave-assisted cyclization [1]. Vendors including Sigma-Aldrich provide InChI Key and canonical SMILES identifiers facilitating structure verification and database integration .

Procurement
Supporting evidence
Catalog-available from ≥5 vendors (Sigma-Aldrich, Fluorochem, etc.); typical purity ≥95%.
Reduces procurement lead time for SAR programs
Verify lot-specific purity and residual solvents.
Commercial availability Purity specification Procurement Catalog compound

5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Application Scenarios


Kinase Inhibitor Optimization for Metabolic Stability

Medicinal chemistry teams pursuing kinase inhibitor development (particularly targeting VEGFR-2, EGFR, c-Met, or CK2) should prioritize 5-cyclopropylthieno[2,3-d]pyrimidin-4-amine as a core scaffold when metabolic stability is a key optimization parameter. The cyclopropyl substituent at the 5-position, based on class-level inference from the TTP antimalarial series where cyclopropyl-containing isosteres were designed to address oxidative metabolic liability [1], is expected to confer enhanced resistance to CYP450-mediated oxidation compared to acyclic alkyl-substituted thieno[2,3-d]pyrimidine analogs. This scaffold provides a starting point for developing orally bioavailable kinase inhibitors with extended half-life potential, complementing the established kinase inhibitory activity of thieno[2,3-d]pyrimidine derivatives which have demonstrated IC50 values as low as 25 nM against c-Met and 48 nM against VEGFR-2 in optimized compounds [2].

Regioisomeric SAR for Patent Diversification

Pharmaceutical research organizations seeking to expand patent space around thieno[2,3-d]pyrimidine-based kinase inhibitors should evaluate 5-cyclopropylthieno[2,3-d]pyrimidin-4-amine as a regioisomeric diversification vector. Literature SAR analysis confirms that substitution position (2-position, 4-position, 5-position, or 6-position) produces non-interchangeable biological outcomes, with even minor modifications such as 2-methyl versus 2-propyl inverting the optimal aromatic ring electronics requirements for anthelmintic activity [1]. The 5-position substitution pattern represents a comparatively underexplored chemical space within the thieno[2,3-d]pyrimidine kinase inhibitor landscape, where most published studies focus on 2-position and 4-position modifications [2]. Systematic exploration of 5-position SAR using this commercially available building block offers a strategic pathway to novel composition-of-matter claims and differentiated kinase selectivity profiles.

Parallel Library Synthesis via 4-Amine Derivatization

Medicinal chemistry laboratories conducting parallel synthesis or high-throughput SAR campaigns should utilize 5-cyclopropylthieno[2,3-d]pyrimidin-4-amine as a versatile diversification scaffold due to its 4-position primary amine handle. The amine functionality supports a broad range of downstream derivatization reactions including amide coupling, reductive amination, sulfonamide formation, and urea synthesis [1], enabling rapid generation of focused compound libraries. This contrasts with 4-thioether analogs which require more complex synthetic routes for cyclopropyl installation, such as combined Peterson methylenation/cyclopropanation transformations [2], and 4-oxygen-linked analogs which lack the amine's nucleophilic versatility. The commercial availability of this compound at ≥95% purity from multiple vendors further facilitates parallel library workflows by eliminating pre-library purification requirements.

Kinase Selectivity Profiling in Target Deconvolution

Chemical biology and target deconvolution programs seeking novel kinase selectivity starting points should evaluate 5-cyclopropylthieno[2,3-d]pyrimidin-4-amine as a probe scaffold. Thieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity across diverse kinases including VEGFR-2 (IC50 = 48 nM), c-Met (IC50 = 25 nM), EGFR (IC50 = 5.42 nM), and CK2 (Ki = 40 nM) depending on substitution pattern [1][2]. However, the specific 5-cyclopropyl substitution pattern combined with the unsubstituted 4-amine has not been systematically profiled across the kinome in published studies. This compound therefore represents a valuable tool for discovering novel kinase selectivity fingerprints distinct from extensively characterized 2-substituted and 4-substituted thieno[2,3-d]pyrimidine analogs, potentially revealing unexpected target engagement profiles applicable to oncology, inflammation, or infectious disease indications.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold assessment
5-Cyclopropyl substitution
CYP450 metabolic stability assay review
Regioisomeric SAR exploration
5-Position substitution vector
Kinase selectivity panel profiling
Parallel library synthesis
4-Amine synthetic handle
Derivatization scope and library purity
Kinase selectivity profiling
Underexplored scaffold chemotype
Kinome-wide target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.